molecular formula C20H16F2O3 B5882126 9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B5882126
M. Wt: 342.3 g/mol
InChI Key: BVXXHQJKQARMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable precursor to form the chromene ring system. This can be achieved through various cyclization reactions, such as the Pechmann condensation or the Knoevenagel condensation.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a difluorobenzene derivative.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction, where a suitable alkylating agent reacts with a hydroxyl group on the chromene core.

    Methylation: The methyl group can be introduced through a methylation reaction, typically using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulation of enzyme activity: The compound may inhibit or activate specific enzymes, altering cellular metabolism and function.

    Regulation of gene expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,6-difluorophenyl)methoxy]-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
  • 1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

9-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific structural features, such as the presence of the difluorophenyl group and the methoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

9-[(2,6-difluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2O3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXXHQJKQARMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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